Tert-butyl n-[1-(1-methylcyclopropyl)-2-oxoethyl]carbamate
Description
Tert-butyl N-[1-(1-methylcyclopropyl)-2-oxoethyl]carbamate is a carbamate derivative characterized by a tert-butyl-protected amine group linked to a 1-methylcyclopropyl-substituted 2-oxoethyl moiety. This compound is structurally notable for its cyclopropane ring, which introduces significant steric and electronic effects due to ring strain and substituent orientation. The tert-butyl carbamate group serves as a protective moiety, enhancing stability during synthetic processes while allowing selective deprotection for downstream functionalization .
Key physical properties include a melting point range of 131–133 °C (observed in structurally analogous compounds) and distinct ¹H NMR signals corresponding to cyclopropane protons (~δ 1.0–1.5 ppm) and the tert-butyl group (~δ 1.3–1.5 ppm) . Its molecular formula is inferred as C₁₁H₁₉NO₃ (based on structural analogs), with a molecular weight of approximately 213.28 g/mol.
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-[1-(1-methylcyclopropyl)-2-oxoethyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-10(2,3)15-9(14)12-8(7-13)11(4)5-6-11/h7-8H,5-6H2,1-4H3,(H,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWBYNAWIRZKTBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1)C(C=O)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl n-[1-(1-methylcyclopropyl)-2-oxoethyl]carbamate typically involves the reaction of tert-butyl carbamate with 1-(1-methylcyclopropyl)-2-oxoethyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-grade equipment and solvents to ensure efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl n-[1-(1-methylcyclopropyl)-2-oxoethyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution or chromium trioxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: The major products are typically carboxylic acids or ketones.
Reduction: The major products are usually alcohols or amines.
Substitution: The major products depend on the substituent introduced, such as alkylated or acylated derivatives.
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Development
Tert-butyl n-[1-(1-methylcyclopropyl)-2-oxoethyl]carbamate is being investigated for its role as an intermediate in the synthesis of bioactive compounds. Its structure allows for modifications that can lead to derivatives with enhanced biological activity. For instance, carbamates are often used in the design of enzyme inhibitors and receptor modulators due to their ability to mimic natural substrates and ligands.
Case Study: Anticancer Agents
Research has shown that derivatives of carbamates can exhibit antitumor properties. In a study involving various carbamate derivatives, compounds similar to this compound were synthesized and evaluated for their cytotoxicity against cancer cell lines. The results indicated that certain modifications led to increased potency, highlighting the compound's potential as a scaffold for developing new anticancer drugs .
Agrochemicals
Pesticide Development
The compound's structure suggests potential applications in agrochemicals, specifically as a precursor for developing herbicides or insecticides. Carbamates are known for their efficacy in pest control due to their neurotoxic effects on insects. Research into similar compounds has shown that they can be tailored to target specific pests while minimizing environmental impact.
Case Study: Insecticidal Activity
A comparative study evaluated various carbamate derivatives for their insecticidal activity against common agricultural pests. This compound was included in the synthesis of a series of novel insecticides, where it demonstrated promising results in preliminary bioassays, indicating its potential utility in sustainable agriculture .
Synthetic Methodologies
As a Building Block in Organic Synthesis
The compound serves as a versatile building block in organic synthesis, particularly in the development of complex molecules. Its functional groups allow for various chemical transformations, making it valuable in synthetic organic chemistry.
Case Study: Synthesis of Complex Molecules
In a recent publication, this compound was utilized as an intermediate in the multi-step synthesis of complex natural products. The research demonstrated efficient reaction pathways that leveraged the compound's reactivity, leading to high yields and purity of the final products .
Summary Table of Applications
| Application Area | Description | Potential Benefits |
|---|---|---|
| Medicinal Chemistry | Intermediate for bioactive compounds | Development of new drugs with enhanced efficacy |
| Agrochemicals | Precursor for pesticides | Targeted pest control with reduced environmental impact |
| Synthetic Methodologies | Building block for complex organic synthesis | Efficient synthesis routes with high yields |
Mechanism of Action
The mechanism of action of tert-butyl n-[1-(1-methylcyclopropyl)-2-oxoethyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modifying the enzyme structure. This interaction can lead to changes in cellular pathways and biological processes .
Comparison with Similar Compounds
tert-butyl N-[1-(2-oxoethyl)cyclopentyl]carbamate
- Molecular Formula: C₁₂H₂₁NO₃
- Molecular Weight : 227.31 g/mol
- CAS : 1335042-79-9
- Key Differences :
- Replaces the 1-methylcyclopropyl group with a cyclopentyl ring, reducing ring strain but increasing steric bulk.
- Higher molecular weight (227.31 vs. ~213.28 g/mol) due to additional CH₂ groups in the cyclopentane.
- Lower reactivity in ring-opening reactions compared to cyclopropane-containing analogs .
tert-butyl N-{[1-(2-aminoethyl)cyclopropyl]methyl}carbamate
- Molecular Formula : C₁₁H₂₂N₂O₂
- Molecular Weight : 214.30 g/mol
- CAS : 1032684-85-7
- Key Differences: Substitutes the oxoethyl group with an aminoethyl moiety, enabling nucleophilic reactivity (e.g., peptide coupling). Reduced electrophilicity at the carbonyl carbon due to the absence of the oxo group. Enhanced solubility in polar solvents owing to the primary amine .
Reactivity and Stability
Ring-Opening Reactions
- Target Compound : The 1-methylcyclopropyl group undergoes selective acid-catalyzed ring-opening to form linear ketones, a feature absent in cyclopentyl analogs .
- tert-butyl N-{[1-(2-aminoethyl)cyclopropyl]methyl}carbamate: The aminoethyl group participates in intramolecular cyclization, forming stable heterocycles under mild acidic conditions .
Deprotection Efficiency
- The tert-butyl group in the target compound is cleaved efficiently with trifluoroacetic acid (TFA), yielding a free amine. In contrast, cyclopentyl analogs require harsher conditions (e.g., HCl/EtOAc) due to increased steric protection .
Biological Activity
Tert-butyl n-[1-(1-methylcyclopropyl)-2-oxoethyl]carbamate is a carbamate compound with significant implications in organic synthesis and potential pharmacological applications. This article explores its biological activity, synthesis methods, and relevant research findings.
- Molecular Formula : C₁₁H₁₉NO₃
- Molecular Weight : 213.27 g/mol
- CAS Number : 2228592-65-0
This compound features a tert-butyl group, a 1-methylcyclopropyl moiety, and a 2-oxoethyl functional group, which contribute to its unique reactivity and biological interactions.
Synthesis Methods
The synthesis of this compound typically involves:
- Reactants : tert-butyl carbamate and 1-(1-methylcyclopropyl)-2-oxoethyl chloride.
- Conditions : The reaction is conducted under basic conditions using solvents like dichloromethane or tetrahydrofuran, with bases such as triethylamine or sodium hydroxide to facilitate the reaction.
This synthetic approach allows for high yields and purity, making it suitable for both laboratory and industrial applications .
The biological activity of this compound is primarily attributed to its interaction with specific enzymes or receptors. It may inhibit enzyme activity by binding to the active site or modifying the enzyme structure, leading to alterations in cellular pathways and biological processes . However, detailed studies on its specific mechanism of action are still limited.
Applications in Research
This compound has been utilized in various research contexts:
- Enzyme Inhibition Studies : The compound has been employed to study enzyme kinetics and inhibition mechanisms.
- Drug Development : It serves as an intermediate in the synthesis of novel pharmaceuticals, particularly in the development of chiral compounds .
Enzymatic Kinetic Resolution
One notable application involves the enzymatic kinetic resolution of tert-butyl 2-(1-hydroxyethyl)phenylcarbamate, which is a key intermediate for synthesizing chiral organoselenanes and organotelluranes. This process demonstrated excellent enantioselectivity (E > 200), indicating the compound's potential utility in asymmetric synthesis .
Comparative Analysis
The following table summarizes the biological activity and applications of this compound compared to similar compounds:
| Compound Name | Biological Activity | Applications | Unique Features |
|---|---|---|---|
| This compound | Enzyme inhibitor; potential therapeutic agent | Organic synthesis; drug development | Contains a cyclopropyl moiety |
| Similar Carbamate A | Moderate enzyme inhibition | Specialty chemicals | Lacks cyclopropyl structure |
| Similar Carbamate B | High selectivity in reactions | Pharmaceutical intermediates | Different substituents |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for tert-butyl N-[1-(1-methylcyclopropyl)-2-oxoethyl]carbamate, and how do reaction conditions affect yield and purity?
- Methodological Answer : The compound is commonly synthesized via carbamate formation using tert-butyl chloroformate or di-tert-butyl dicarbonate (Boc₂O) with amines. For example, cyclopropylamine derivatives react with Boc₂O in dichloromethane or tetrahydrofuran (THF) under mild conditions (0–25°C) with bases like triethylamine to neutralize by-products . Solvent choice and base strength significantly influence reaction efficiency. Polar aprotic solvents (e.g., THF) enhance nucleophilicity, while excess base may lead to side reactions. Yields typically range from 60–85%, depending on steric hindrance from the methylcyclopropyl group. Purity is verified via HPLC or GC-MS, with impurities often arising from incomplete Boc protection or cyclopropane ring-opening side reactions .
Q. What analytical techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) is essential for structural confirmation, particularly to resolve signals from the cyclopropane ring (δ ~1.0–2.0 ppm) and the tert-butyl group (δ ~1.3 ppm). Mass spectrometry (MS) confirms molecular weight (e.g., C₁₁H₁₉NO₃: MW 213.28 g/mol). High-performance liquid chromatography (HPLC) with UV detection at 210–220 nm monitors purity, while infrared (IR) spectroscopy identifies carbonyl stretches (~1700 cm⁻¹ for carbamate and ketone groups) .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer : Standard carbamate-handling protocols apply:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods to avoid inhalation of dust or vapors.
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.
- Storage : Keep in airtight containers at 2–8°C, away from strong acids/bases to prevent decomposition .
Advanced Research Questions
Q. How does the methylcyclopropyl group influence the compound’s reactivity in nucleophilic substitution or oxidation reactions?
- Methodological Answer : The methylcyclopropyl moiety introduces steric strain and electronic effects. Its rigid structure hinders nucleophilic attack at the adjacent carbonyl group, requiring harsher conditions (e.g., LiAlH₄ for reduction). Oxidation of the ketone to carboxylic acid derivatives (e.g., using KMnO₄) is slower compared to non-cyclopropyl analogs due to reduced orbital overlap in the transition state. Computational studies (DFT) can model steric effects, while kinetic experiments (e.g., UV-Vis monitoring) quantify reaction rates .
Q. What strategies can resolve discrepancies in reported biological activities of this compound across enzyme inhibition studies?
- Methodological Answer : Contradictions may arise from assay conditions (e.g., pH, co-solvents) or enzyme isoforms. To address this:
- Standardized Assays : Use consistent buffer systems (e.g., PBS at pH 7.4) and validate enzyme sources (e.g., recombinant vs. tissue-extracted).
- Dose-Response Curves : Perform IC₅₀ determinations with ≥8 concentration points to ensure reproducibility.
- Structural Analysis : Co-crystallization or molecular docking (e.g., AutoDock Vina) identifies binding modes, clarifying isoform-specific interactions .
Q. How can continuous-flow chemistry optimize the synthesis of this compound for high-throughput applications?
- Methodological Answer : Flow reactors enhance heat/mass transfer and reduce reaction times. A two-step flow system could:
Boc Protection : Mix the amine precursor with Boc₂O in a T-mixer, passing through a heated reactor coil (40°C, 10 min residence time).
Cyclopropane Functionalization : Introduce methylcyclopropyl reagents in a second reactor stage.
- Advantages : Improved yield (90%+), reduced solvent use, and scalability. Process analytical technology (PAT) like inline IR monitors intermediate formation .
Q. What role does this compound play in studying protein-ligand interactions, and which biophysical methods are most effective?
- Methodological Answer : The carbamate group acts as a hydrogen-bond acceptor, while the ketone enables covalent modification of nucleophilic residues (e.g., cysteine thiols). Methods include:
- Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (ka/kd) in real-time.
- Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS).
- X-ray Crystallography : Resolves 3D binding modes, critical for structure-based drug design .
Comparative Analysis
| Compound Feature | Impact on Research Application | Reference |
|---|---|---|
| Methylcyclopropyl Group | Enhances metabolic stability but complicates synthesis | |
| tert-Butyl Carbamate | Improves solubility in organic phases for purification | |
| Ketone Functionality | Enables covalent modification of biological targets |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
